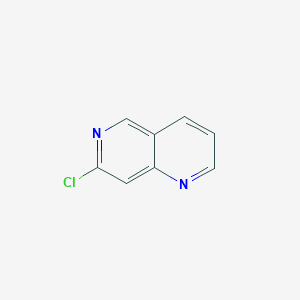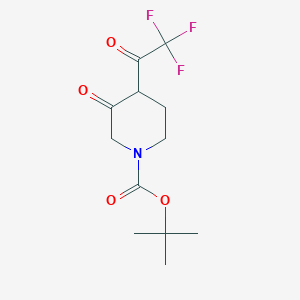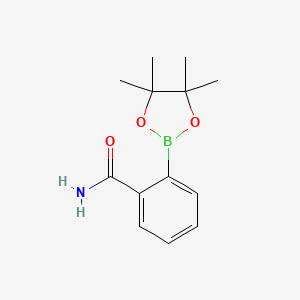
3-Acétyl-5-bromo-4-hydroxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C10H9BrO4. It is a pale-yellow to yellow-brown solid at room temperature . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Applications De Recherche Scientifique
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is used in various scientific research applications:
Biology: Used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Analyse Biochimique
Biochemical Properties
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used to study the structure-activity relationships of certain inhibitors of human steroid sulfatase
Cellular Effects
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding how methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be used in biochemical research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of methyl 3-acetyl-5-bromo-4-hydroxybenzoate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it has been shown to act as a potent reversible inhibitor of human steroid sulfatase . These binding interactions and enzyme modulations are critical for understanding the compound’s effects on biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-acetyl-5-bromo-4-hydroxybenzoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that methyl 3-acetyl-5-bromo-4-hydroxybenzoate remains stable under normal storage conditions but may degrade over extended periods . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of methyl 3-acetyl-5-bromo-4-hydroxybenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of methyl 3-acetyl-5-bromo-4-hydroxybenzoate in research and potential therapeutic applications.
Metabolic Pathways
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used to study the metabolic pathways of certain inhibitors of human steroid sulfatase
Transport and Distribution
The transport and distribution of methyl 3-acetyl-5-bromo-4-hydroxybenzoate within cells and tissues are important for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how methyl 3-acetyl-5-bromo-4-hydroxybenzoate exerts its effects on cellular processes and biochemical pathways.
Subcellular Localization
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-acetyl-4-hydroxybenzoate. The reaction is typically carried out in dichloromethane with pyridine as a base and bromine as the brominating agent. The reaction mixture is stirred at room temperature for a couple of hours, followed by cooling and addition of hydrochloric acid to separate the organic phase .
Industrial Production Methods
Industrial production of methyl 3-acetyl-5-bromo-4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Mécanisme D'action
The mechanism of action of methyl 3-acetyl-5-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the acetyl group.
Methyl 3,5-dibromo-4-hydroxybenzoate: Contains an additional bromine atom.
Uniqueness
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and applications in organic synthesis. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160753-84-4 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

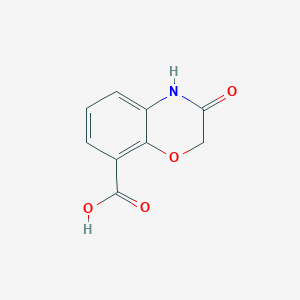




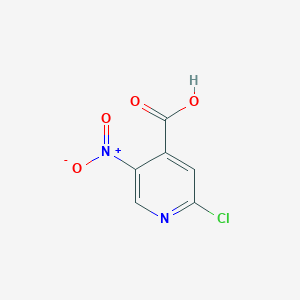
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
